molecular formula C7H8ClN B134761 2-Chloro-5-ethylpyridine CAS No. 90196-32-0

2-Chloro-5-ethylpyridine

Cat. No.: B134761
CAS No.: 90196-32-0
M. Wt: 141.6 g/mol
InChI Key: HJQDSJJSRDWZIA-UHFFFAOYSA-N
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Description

2-Chloro-5-ethylpyridine is an organic compound with the molecular formula C7H8ClN. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and an ethyl group at the fifth position of the pyridine ring. This compound is of significant interest in organic chemistry due to its diverse applications in various fields, including pharmaceuticals and materials science .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-ethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce pyridine N-oxides .

Scientific Research Applications

2-Chloro-5-ethylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethylpyridine involves its interaction with specific molecular targets. The chlorine atom and ethyl group on the pyridine ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    2-Chloro-5-methylpyridine: Similar in structure but with a methyl group instead of an ethyl group.

    2-Chloro-5-chloromethylpyridine: Contains a chloromethyl group instead of an ethyl group.

    2-Chloro-5-vinylpyridine: Features a vinyl group instead of an ethyl group.

Uniqueness: 2-Chloro-5-ethylpyridine is unique due to the presence of the ethyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where the ethyl group plays a crucial role in the compound’s reactivity and functionality .

Properties

IUPAC Name

2-chloro-5-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-2-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQDSJJSRDWZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456067
Record name 2-Chloro-5-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90196-32-0
Record name 2-Chloro-5-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

19.3 g of β-pyrrolidino-acrylonitrile were added at -10° C. to 30 g of pyrrolidino-butene from A4 in 50 ml of chloroform. The mixture was allowed to warmto RT, and 50 ml of acetic acid were added dropwise. After stirring at RT for 15 hours, the mixture was cooled to -10° C., and dry hydrogen chloride gas was introduced. Aqueous workup gave 2-chloro-5-ethylpyridine as the main product.
Name
β-pyrrolidino-acrylonitrile
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
A4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To DMF (3.8 mL) at 5° C., was added POCl3 (1.4 mL) dropwise. After 5 minutes, 62b (1 g, 4.9 mmol) was added dropwise in 2 mL of DMF. The mixture was heated to 100° C. overnight. The mixture was allowed to cool to room temperature and was added dropwise to 50 mL of 1N HCl. The solution was extracted 3 times with ethyl acetate. The combined organic layer was dried, evaporated, then purified by column chromatography (eluent: 0 to 30% EtOAc in hexane) to give 0.13 g of 62c (19% yield).
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.8 mL
Type
solvent
Reaction Step Three
Name
Yield
19%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-ethylpyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-ethylpyridine
Reactant of Route 3
2-Chloro-5-ethylpyridine
Reactant of Route 4
2-Chloro-5-ethylpyridine
Reactant of Route 5
2-Chloro-5-ethylpyridine
Reactant of Route 6
2-Chloro-5-ethylpyridine

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